molecular formula C7H12O B12098613 4-Methoxy-3,3-dimethyl-but-1-yne

4-Methoxy-3,3-dimethyl-but-1-yne

Cat. No.: B12098613
M. Wt: 112.17 g/mol
InChI Key: FMBSFOQHDSGOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3,3-dimethyl-but-1-yne is an organic compound with the molecular formula C7H12O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a methoxy group (-OCH3) attached to the fourth carbon and two methyl groups (-CH3) attached to the third carbon of the butyne chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,3-dimethyl-but-1-yne can be achieved through various methods. One common approach involves the alkylation of 3,3-dimethyl-1-butyne with methanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,3-dimethyl-but-1-yne undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of water or alcohol.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

4-Methoxy-3,3-dimethyl-but-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,3-dimethyl-but-1-yne involves its interaction with specific molecular targets and pathways. The triple bond and methoxy group confer unique reactivity, allowing the compound to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-butyne: Lacks the methoxy group, leading to different reactivity and applications.

    4-Methoxy-1-butyne: Lacks the additional methyl groups, affecting its physical and chemical properties.

Uniqueness

4-Methoxy-3,3-dimethyl-but-1-yne is unique due to the presence of both the methoxy group and the two methyl groups, which influence its reactivity and potential applications. This combination of functional groups makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

4-methoxy-3,3-dimethylbut-1-yne

InChI

InChI=1S/C7H12O/c1-5-7(2,3)6-8-4/h1H,6H2,2-4H3

InChI Key

FMBSFOQHDSGOIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.